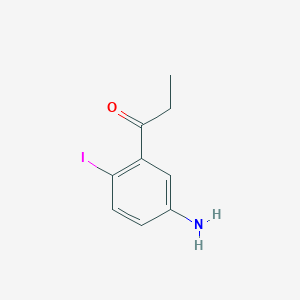
Methyltetrazine-amino-PEG12-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG12-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an amino group, which makes it a versatile compound for chemical labeling and bioconjugation. The methyltetrazine group is known for its rapid and specific click chemistry reactions, particularly with trans-cyclooctene (TCO) derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG spacer and an amino group. The synthetic route typically involves the following steps:
Activation of PEG: The PEG spacer is activated using reagents such as N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC).
Coupling with Methyltetrazine: The activated PEG is then coupled with methyltetrazine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Rapid and specific reactions with TCO derivatives.
Substitution Reactions: Reactions with carboxylic acids and activated esters.
Common Reagents and Conditions
Reagents: Common reagents include NHS, DCC, and TCO derivatives.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to various biomolecules such as proteins, peptides, and oligonucleotides .
Scientific Research Applications
Methyltetrazine-amino-PEG12-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for chemical labeling and bioconjugation.
Biology: Facilitates the tagging and tracking of biomolecules in biological systems.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COOH involves its ability to undergo rapid and specific click chemistry reactions with TCO derivatives. This reaction forms a stable covalent bond, enabling the efficient conjugation of biomolecules. The methyltetrazine group acts as a bioorthogonal handle, allowing for selective and precise labeling without interfering with biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG12-amine: Similar in structure but lacks the carboxylic acid group.
Methyltetrazine-PEG12-CH2CH2NHMal: Contains a maleimide group instead of a carboxylic acid group.
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2COOH is unique due to its combination of a methyltetrazine group, a PEG spacer, and a carboxylic acid group. This combination provides enhanced stability, solubility, and versatility for various bioconjugation applications .
Properties
Molecular Formula |
C38H63N5O15 |
|---|---|
Molecular Weight |
829.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H63N5O15/c1-33-40-42-38(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-37(45)46/h2-5H,6-32H2,1H3,(H,39,44)(H,45,46) |
InChI Key |
JTVYTYFCYANDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


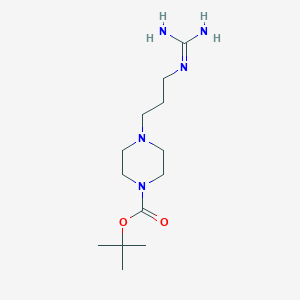
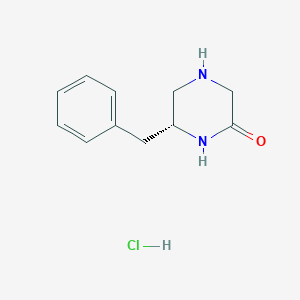
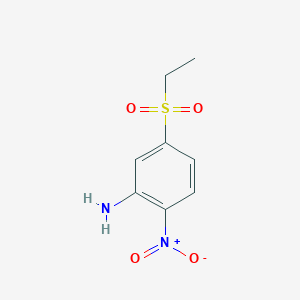
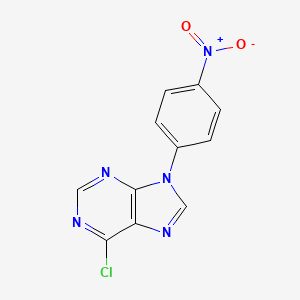

![Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate](/img/structure/B14035873.png)
![3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole](/img/structure/B14035896.png)

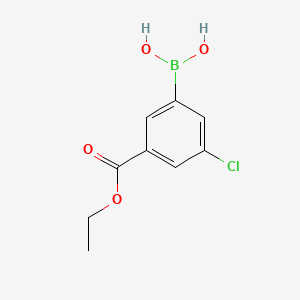

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)
